Fmoc-O-Sulfo-L-Tyrosine sodium salt
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Overview
Description
Fmoc-O-Sulfo-L-Tyrosine sodium salt: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfonate group. This compound is primarily used in peptide synthesis and proteomics studies due to its ability to introduce sulfotyrosine residues into peptides .
Mechanism of Action
Target of Action
Fmoc-O-Sulfo-L-Tyrosine sodium salt, also known as FMOC-TYR(SO3H)-OH SODIUM SALT, is primarily used as a building block in the solid-phase synthesis of sulfotyrosine peptides . The primary targets of this compound are therefore the peptide chains that are being synthesized.
Mode of Action
The compound acts as a protected tyrosine derivative. The Fmoc group in the compound serves as a protective group for the tyrosine amino acid during peptide synthesis . This protection allows for the selective addition of amino acids to the peptide chain. The Fmoc group is typically removed with a base such as pyridine .
Biochemical Pathways
The compound plays a crucial role in the synthesis of sulfotyrosine peptides . Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .
Result of Action
The result of the action of this compound is the successful synthesis of sulfotyrosine peptides . These peptides can then be used in various research and therapeutic applications.
Action Environment
The action of this compound is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound. For example, the compound is typically stored at temperatures between 0-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-O-Sulfo-L-Tyrosine sodium salt plays a significant role in biochemical reactions, particularly in the synthesis of sulfotyrosine peptides. It interacts with various enzymes and proteins, including tyrosine kinases and phosphatases, which are involved in phosphorylation and dephosphorylation processes. These interactions are crucial for regulating cellular signaling pathways and maintaining cellular homeostasis. The sulfo group on the tyrosine residue can mimic the phosphorylated state of tyrosine, making this compound a valuable tool for studying protein phosphorylation and signal transduction .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. By mimicking the phosphorylated state of tyrosine, it can modulate the activity of tyrosine kinases and phosphatases, thereby affecting downstream signaling pathways. This compound can also impact gene expression by altering the phosphorylation status of transcription factors and other regulatory proteins. Additionally, this compound can influence cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The Fmoc group protects the tyrosine residue during peptide synthesis, while the sulfo group enhances its reactivity. Upon removal of the Fmoc group, the sulfo-tyrosine residue can participate in biochemical reactions, such as phosphorylation and dephosphorylation. This compound can act as a substrate or inhibitor for tyrosine kinases and phosphatases, thereby modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at low temperatures (0-8°C) and protected from light and moisture. Prolonged exposure to adverse conditions can lead to degradation and loss of activity. In vitro and in vivo studies have shown that the long-term effects of this compound on cellular function can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing apoptosis. Threshold effects have been observed in studies, indicating that the optimal dosage of this compound is crucial for achieving the desired biological effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein phosphorylation and signal transduction. It interacts with enzymes such as tyrosine kinases and phosphatases, which regulate the phosphorylation status of proteins. This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways. The sulfo group on the tyrosine residue can mimic the phosphorylated state, making this compound a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound can affect its activity and function, making it important to understand its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. The localization of this compound can influence its activity and function, making it important to study its subcellular distribution and targeting mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc Protection: The synthesis begins with the protection of the amino group of L-tyrosine using the Fmoc group. This is typically achieved by reacting L-tyrosine with Fmoc chloride in the presence of a base such as sodium bicarbonate.
Sulfonation: The phenolic hydroxyl group of the protected tyrosine is then sulfonated using sulfur trioxide-pyridine complex or chlorosulfonic acid.
Sodium Salt Formation: The final step involves neutralizing the sulfonic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods: : The industrial production of Fmoc-O-Sulfo-L-Tyrosine sodium salt follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of tyrosine.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, allowing for further modification of the molecule.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Sulfonation: Sulfur trioxide-pyridine complex or chlorosulfonic acid.
Major Products
Deprotected Tyrosine: Removal of the Fmoc group yields O-Sulfo-L-Tyrosine.
Modified Derivatives: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Peptide Synthesis: Fmoc-O-Sulfo-L-Tyrosine sodium salt is used to introduce sulfotyrosine residues into peptides, which are important for studying protein phosphorylation.
Biology
Medicine
Drug Development: Sulfotyrosine-containing peptides are used in the development of therapeutic agents targeting specific protein interactions.
Industry
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Tyrosine: Similar structure but lacks the sulfonate group.
Fmoc-O-Phospho-L-Tyrosine: Contains a phosphate group instead of a sulfonate group.
Uniqueness
Properties
CAS No. |
106864-37-3 |
---|---|
Molecular Formula |
C24H20NNaO8S |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
sodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoate |
InChI |
InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1/t22-;/m0./s1 |
InChI Key |
WSZCHQPWBPMXJT-FTBISJDPSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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